5-Amino-3-methoxy-1H-indazole
Description
Overview of Indazole Scaffold in Medicinal Chemistry Research
The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. mdpi.com This scaffold has garnered considerable attention in medicinal chemistry, where it is often described as a "privileged scaffold." researchgate.netnih.gov This term reflects the ability of the indazole core to serve as a versatile framework for the development of ligands for a diverse range of biological targets. longdom.orglongdom.org Consequently, indazole derivatives are known to exhibit a wide spectrum of pharmacological activities. mdpi.comresearchgate.net
The chemical and biological properties of indazole derivatives have led to their incorporation into numerous commercially available drugs and clinical candidates. researchgate.netresearchgate.net The versatility of the indazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. researchgate.net Research has demonstrated that compounds containing the indazole scaffold possess anti-inflammatory, antitumor, antimicrobial, anti-HIV, and antifungal activities, among others. researchgate.netnih.govresearchgate.net The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, making it the predominant isomer in many synthetic and biological systems. mdpi.comresearchgate.net
Table 1: Examples of Marketed Drugs Featuring the Indazole Scaffold
| Drug Name | Therapeutic Use | Citation |
|---|---|---|
| Bendazac | Anti-inflammatory | mdpi.com |
| Benzydamine | Anti-inflammatory, Analgesic | mdpi.comresearchgate.net |
| Axitinib | Anti-cancer (Kinase inhibitor) | researchgate.net |
| Entrectinib | Anti-cancer (Kinase inhibitor) | mdpi.comresearchgate.net |
| Granisetron | Antiemetic | researchgate.net |
Significance of Amino and Methoxy (B1213986) Substituents in Indazole Derivatives
The specific biological activity and potency of an indazole derivative are heavily influenced by the nature and position of its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are two functional groups of particular importance in medicinal chemistry for their ability to modulate a compound's physicochemical and pharmacological properties.
The amino group is a fundamental building block in drug design. acs.orgnih.gov Its presence can introduce a basic center, enabling the formation of salts to improve solubility and handling. More importantly, the amino group is a potent hydrogen bond donor and can act as a nucleophile, allowing it to form crucial interactions with biological targets like enzymes and receptors. nih.govashp.org For instance, 3-aminoindazole derivatives have been utilized as a key starting point for the development of potent kinase inhibitors, such as entrectinib, which targets anaplastic lymphoma kinase (ALK). mdpi.com The position of the amino group on the indazole ring can play a critical role in the structure-activity relationship (SAR) of a compound series. mdpi.com
The methoxy group , while seemingly simple, can have profound effects on a molecule's properties. nih.govtandfonline.com It is prevalent in many natural products and synthetic drugs. nih.gov The methoxy group can influence a drug's potency and its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govtandfonline.com It can increase lipophilicity compared to a hydroxyl group, potentially enhancing membrane permeability. Electronically, the methoxy group is an electron-donating group through resonance, which can modulate the reactivity of the aromatic ring to which it is attached. tandfonline.com In structure-activity relationship studies of indazole-based compounds, the introduction of a methoxy group has been shown to enhance biological potency. For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy-containing substituents at the C4 position were found to be among the more potent analogues. nih.gov However, the methoxy group can also be a site of metabolism, specifically O-demethylation by cytochrome P450 enzymes, which is a key consideration in drug design. tandfonline.com
Table 2: General Roles of Amino and Methoxy Groups in Medicinal Chemistry
| Functional Group | Key Roles and Effects | Citation |
|---|---|---|
| Amino (-NH₂) | Hydrogen bond donor, introduces basicity, key for target interaction (e.g., in kinase inhibitors), provides a point for further chemical modification. | mdpi.comnih.govashp.org |
| Methoxy (-OCH₃) | Modulates lipophilicity and solubility, influences electronic properties of the scaffold, can enhance binding affinity and potency, potential site for metabolism (O-demethylation). | nih.govtandfonline.comnih.gov |
Research Landscape and Gaps in Understanding 5-Amino-3-methoxy-1H-indazole
Despite the well-documented importance of the indazole scaffold and its amino and methoxy-substituted derivatives, a comprehensive survey of academic literature reveals a significant gap in the specific study of This compound . While the compound is commercially available from various chemical suppliers, indicating its use as a synthetic intermediate or building block, there is a notable absence of published research detailing its synthesis, characterization, or evaluation for specific biological activities. fluorochem.co.ukbldpharm.com
The research landscape is populated with studies on related analogues. For example, various 3-aminoindazoles and other amino-substituted indazoles have been extensively investigated. mdpi.com Similarly, the impact of methoxy substituents at different positions on the indazole ring has been explored in the context of developing inhibitors for various protein targets. nih.gov For instance, new benzo[g]indazole derivatives featuring both amino and methoxy groups have been synthesized and evaluated for antiproliferative and antibacterial activities. mdpi.comresearchgate.net
However, the unique combination of an amino group at the 5-position and a methoxy group at the 3-position of the 1H-indazole core remains largely unexplored in public domain research. This represents a clear gap in the current understanding of indazole chemistry and pharmacology. The specific electronic and steric effects imparted by this substitution pattern have not been characterized. Therefore, the potential of this compound as a pharmacologically active agent or as a key precursor for novel therapeutics is yet to be determined, presenting an open area for future academic and industrial investigation.
Table 3: Chemical Identifiers for this compound
| Identifier | Value | Citation |
|---|---|---|
| Compound Name | This compound | fluorochem.co.ukbldpharm.com |
| CAS Number | 1368181-72-9 | bldpharm.com |
| Molecular Formula | C₈H₉N₃O | |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRAQIYBQWNRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368181-72-9 | |
| Record name | 3-methoxy-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Amino 3 Methoxy 1h Indazole and Its Derivatives
Synthetic Pathways and Reaction Mechanisms
The formation of the indazole core and the introduction of its substituents are governed by fundamental organic chemistry principles, including bond formation, cyclization, and functional group manipulation.
The creation of the nitrogen-nitrogen bond is a cornerstone of many indazole syntheses. These reactions often involve the intramolecular cyclization of precursors where the two nitrogen atoms are brought into proximity.
One prominent method is the reductive cyclization of ortho-nitroaryl compounds. For instance, cascade N-N bond forming reactions have been developed for synthesizing indazole acetic acid motifs by heating 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions. whiterose.ac.uk This approach highlights how a nitro group can serve as a precursor to one of the ring's nitrogen atoms. Another strategy involves an organophosphorus-mediated reductive cyclization of substituted 2-nitrobenzamidines to form 3-amino-2H-indazoles. nih.gov
A direct and efficient route to 1H-indazoles involves the copper(I)-oxide-catalyzed amination of 2-haloacetophenones with methylhydrazine, followed by an intramolecular dehydration-cyclization, demonstrating a one-pot N-N bond formation. Furthermore, an oxidative cyclization approach allows for the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines, showcasing the versatility of N-N bond-forming strategies. mdpi.com Research has also demonstrated that treating diaryl or tert-butyl aryl ketone hydrazones with iodine can facilitate a direct aryl C-H amination to yield 1H-indazoles under metal-free conditions. nih.gov
These methods underscore the importance of the starting material's architecture, where strategically placed functional groups, typically a nitro or amino group adjacent to a reactive side chain on a benzene (B151609) ring, are poised for cyclization and N-N bond formation.
The final step in forming the bicyclic indazole system is typically an intramolecular cyclization. The nature of this ring-closing reaction can vary widely, from classical condensations to modern metal-catalyzed processes.
A traditional and widely used method is the Davis-Beirut reaction , which involves the condensation of an α,β-unsaturated ketone with hydrazine (B178648). This approach is particularly common for producing fused tricyclic pyrazole (B372694) derivatives. nih.gov Another classical approach is the Cadogan cyclization , which utilizes trivalent phosphorus reagents to deoxygenate o-nitroarenes, leading to the formation of various azaheterocycles, including indazoles. thieme-connect.de
Diazotization of o-alkylanilines followed by intramolecular cyclization is a foundational pathway. For example, 2-methyl-5-nitroaniline (B49896) can be diazotized, and the resulting diazonium salt undergoes slow decomposition to yield 6-nitro-1H-indazole. sci-hub.se This method is particularly effective when electron-withdrawing groups are present on the aniline (B41778) ring. sci-hub.se Similarly, reductive intramolecular heterocyclization of N-nitrosomethylanilines in the presence of zinc and acetic acid has been employed to synthesize substituted 1H-indazoles. chemicalbook.com
More contemporary methods often rely on transition-metal catalysis. An intramolecular Ullmann-type reaction, mediated by copper, has been developed into a scalable, three-step approach to synthesize substituted 1H-indazoles from inexpensive trisubstituted benzene derivatives. nih.gov
The choice of cyclization strategy is dictated by the available starting materials and the desired substitution pattern on the final indazole product.
Synthesizing the specific molecule 5-Amino-3-methoxy-1H-indazole requires a multi-step approach, as direct methods are not common. A plausible and effective pathway involves the initial construction of a substituted nitroindazole, followed by functional group interconversion. A common and effective strategy is the reduction of a corresponding 5-nitroindazole (B105863). researchgate.netchemicalbook.com
A representative synthetic sequence could be:
Formation of a Nitro-Methoxy Indazole Precursor: A key starting material could be an appropriately substituted aniline, such as 4-methoxy-2-methyl-5-nitroaniline. Following the classical approach, this aniline undergoes diazotization using reagents like sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., acetic acid or hydrochloric acid). sci-hub.se The resulting diazonium salt is then cyclized, often by heating, to form 3-methyl-5-methoxy-6-nitro-1H-indazole. An alternative for the 3-methoxy group involves starting with a 1H-indazol-3-ol, which can be O-methylated using reagents like diazomethane (B1218177) to yield the 3-methoxy-1H-indazole. sci-hub.se
Introduction of the 5-Amino Group: The most common method for introducing an amino group at the C5 position is through the reduction of a 5-nitro group. The precursor, 3-methoxy-5-nitro-1H-indazole, can be reduced using various reducing agents. A standard procedure involves using iron powder (Fe) and ammonium (B1175870) chloride (NH₄Cl) in a solvent mixture like ethanol (B145695) and water, with heating. researchgate.net Another effective method is reduction with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
The table below summarizes typical reaction conditions for the key steps, derived from analogous syntheses.
| Step | Reaction | Key Reagents & Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | Diazotization & Cyclization of a substituted o-toluidine | 1. NaNO₂, Acetic Acid, room temp. 2. Heat | ~90% for 5-methoxy derivative | sci-hub.se |
| 2 | Reduction of 5-nitroindazole to 5-aminoindazole | Fe, NH₄Cl, in EtOH/H₂O, 80°C | High (e.g., 850 mg from 1 g starting material) | researchgate.net |
| Alt. Step 2 | Reduction of 6-nitroindazole (B21905) to 6-aminoindazole | SnCl₂, conc. HCl, in 2-methoxyethyl ether, 0°C to RT | 92% | |
| Alt. Route | Cyclization of a substituted 2-fluorobenzonitrile | Hydrazine hydrate (B1144303), reflux | High yield | mdpi.com |
Alkylation of the indazole ring is a critical step for creating diverse derivatives, but it presents a regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2). The outcome of N-alkylation is influenced by steric and electronic factors of the indazole substrate, the nature of the alkylating agent, and the reaction conditions (base, solvent).
Generally, direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. google.com The mesomeric nature of the indazole anion, formed upon deprotonation by a base, allows the negative charge to be delocalized over both nitrogen atoms, leading to variable selectivity. chemicalbook.com
However, highly selective N1-alkylation can be achieved. A proposed mechanism for this selectivity involves thermodynamic control. While N2 alkylation might be kinetically favored under certain conditions, the N1-alkylated product is often the more thermodynamically stable isomer. nih.gov A methodology using an aldehyde and a subsequent reduction has been developed, which proceeds through a proposed reversible equilibrium involving aminal and enamine intermediates. This process ultimately favors the thermodynamically stable N1-alkylated product, with no detectable N2 isomer formed upon completion.
The choice of base and solvent plays a crucial role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of C3-substituted indazoles. nih.gov It is postulated that for certain electron-deficient indazoles, the coordination of the cation (e.g., Na⁺) between the N2 atom and an electron-rich substituent at C3 can direct the incoming electrophile to the N1 position. google.com
| Condition | Observed Selectivity | Proposed Rationale | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 120 °C | Mixture of N1/N2 isomers (e.g., 58:42) | Standard SN2 conditions with poor selectivity. | chemicalbook.com |
| Aldehyde, then reduction (e.g., H₂, Pt/C) | Highly N1-selective | Thermodynamic control via reversible intermediates. | |
| NaH, THF | Highly N1-selective for many substituted indazoles | Kinetic control, possibly involving cation chelation. | nih.gov |
| Mitsunobu conditions (DEAD, PPh₃) | Prefers N2-alkylation (e.g., 1:2.5 N1:N2) | Mechanism favors attack at the less sterically hindered N2 position. | nih.gov |
Indazole exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. chemicalbook.com The relative stability of these tautomers is a critical factor that influences the reactivity and synthetic outcomes of indazole chemistry.
In the gas phase, solution, and solid state, the 1H-tautomer is the predominant and thermodynamically more stable form compared to the 2H-tautomer. researchgate.net Theoretical calculations and experimental studies indicate that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by approximately 3.2-3.6 kcal/mol. nih.gov This inherent stability difference is a driving force in many reactions. For example, in N-alkylation reactions, equilibration processes can favor the formation of the more stable N1-substituted product. nih.gov
The less stable 2H-indazole (also known as isoindazole) is also synthetically accessible. The lack of direct and regioselective procedures for constructing 2H-indazoles has made their synthesis a challenge, though methods exist. researchgate.net For instance, the reaction of azobenzenes with vinylene carbonate under Rh(III) catalysis can lead to (2H)-indazoles. sci-hub.se Similarly, Co(III)-catalyzed C-H bond functionalization provides a route to N-aryl-2H-indazoles.
The tautomeric equilibrium can be influenced by the substituents on the indazole ring and the reaction conditions. The synthesis of either the 1H- or 2H-indazole can often be controlled by the choice of catalyst and reactants, allowing chemists to selectively prepare the desired isomer for specific applications.
The use of catalysts has revolutionized indazole synthesis, leading to more efficient, selective, and environmentally friendly methods. Both transition-metal and metal-free catalytic systems have been extensively developed.
Transition-Metal Catalysis:
Palladium (Pd): Palladium catalysts are widely used for C-N and C-C bond-forming reactions. For instance, Pd-catalyzed intramolecular amination of aryl halides is a key method for indazole synthesis. whiterose.ac.uk Oxidative benzannulation of pyrazoles with internal alkynes mediated by a Pd(OAc)₂/phosphine system also yields 1H-indazoles. nih.gov
Copper (Cu): Copper-catalyzed reactions are valuable for N-N bond formation and cyclization. Cu(OAc)₂ can mediate N-N bond formation using oxygen as the oxidant. nih.gov Copper is also used in Ullmann-type cyclizations to form the indazole ring. nih.gov
Rhodium (Rh) and Cobalt (Co): Cationic Rh(III) and Co(III) catalysts have been employed in C-H activation/functionalization cascades. These methods allow for the convergent synthesis of 2H-indazoles from simple starting materials like azobenzenes and aldehydes. sci-hub.se
Silver (Ag): Silver(I) has been shown to mediate intramolecular oxidative C-H amination to construct a variety of 1H-indazoles, proceeding via a single electron transfer (SET) mechanism.
Acid/Base and Organocatalysis:
Acid catalysts like silica (B1680970) sulfuric acid (SSA) have been shown to be efficient for the synthesis of substituted indazoles from ortho-hydroxy aromatic aldehydes/ketones and hydrazine hydrate at room temperature. whiterose.ac.uk
Metal-free approaches are gaining prominence. For example, the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles under mild, operationally simple conditions. mdpi.com
These catalytic methods offer significant advantages, including milder reaction conditions, broader substrate scope, and improved yields compared to traditional stoichiometric approaches.
Precursor Compounds and Intermediate Transformations
The synthesis of these complex molecules relies on the careful selection and transformation of precursor compounds. The following sections detail established methods for the preparation of this compound and related structures, highlighting the key intermediates and reaction pathways.
Synthesis from Substituted Benzonitriles
The synthesis of 3-aminoindazole derivatives can be achieved through the cyclocondensation of substituted benzonitriles with hydrazine. researchgate.net This method is particularly useful for creating the indazole core with an amino group at the 3-position, which can then be further modified. For instance, a regioselective synthesis of 1-alkyl-1H-indazoles starts with 2-halobenzonitriles and N-alkylhydrazines, proceeding through a 1-alkyl-3-amino-1H-indazole intermediate that undergoes reductive deamination. researchgate.net
Another approach involves the reaction of 2-chlorobenzonitrile (B47944) derivatives with hydrazine to form 3-amino-1-aryl-1H-indazole compounds. nih.gov The use of ultrasound irradiation in the presence of a catalyst like ceric (IV) ammonium nitrate (B79036) (CAN) in an eco-friendly ethanol-water medium has been reported as a green and efficient method for this transformation. researchgate.net
A general one-pot protocol for the formation of 1-aryl-1H-indazoles has also been developed, which avoids the limitations of substitution patterns often required for SNAr cyclization. researchgate.net This domino process, particularly successful with acetophenone (B1666503) series, involves the preparation of arylhydrazones followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. researchgate.net
| Starting Material | Reagents | Product | Key Features |
| Substituted Benzonitriles | Hydrazine | 3-Aminoindazole derivatives | Cyclocondensation reaction. researchgate.net |
| 2-Halobenzonitriles | N-Alkylhydrazines | 1-Alkyl-1H-indazoles | Proceeds via a 3-amino intermediate. researchgate.net |
| 2-Chlorobenzonitrile | Hydrazine, CAN, Ultrasound | 3-Amino-1-aryl-1H-indazoles | Green chemistry approach. researchgate.netnih.gov |
| o-Fluorobenzaldehydes | Hydrazine | Indazoles | Practical synthesis method. researchgate.net |
Utilizing Hydrazine Hydrates in Synthesis
Hydrazine hydrate is a crucial reagent in the synthesis of indazoles, often used to form the pyrazole ring of the indazole system. nih.gov A common method involves the reaction of α,β-unsaturated ketones with hydrazine hydrate. nih.gov For example, substituted benzo[g]indazoles have been synthesized by reacting benzylidene tetralones with hydrazine in acetic acid. nih.gov
The reaction of 2-substituted aromatic aldehydes with hydrazine hydrate is another widely used method. niif.hu For instance, salicylaldehyde (B1680747) and its derivatives react with hydrazine hydrate in a solvent like DMSO, sometimes under ultrasound irradiation with a green catalyst like lemon peel powder, to yield 1H-indazoles. niif.hu Similarly, the reaction of o-fluorobenzaldehydes with hydrazine hydrate provides a practical route to indazoles. researchgate.net This method can sometimes be complicated by a competitive Wolff-Kishner reduction, which can be mitigated by using O-methyloxime derivatives of the aldehydes. researchgate.net
The synthesis of 1H-indazole derivatives has also been achieved by reacting substituted aldehydes and ketones with hydrazine in DMF to form an arylhydrazone intermediate, which then cyclizes. researchgate.net
| Starting Material | Reagents | Product | Key Features |
| Benzylidene tetralones | Hydrazine hydrate, Acetic acid | Substituted benzo[g]indazoles | Cyclization reaction. nih.gov |
| 2-Substituted aromatic aldehydes | Hydrazine hydrate, DMSO | 1H-Indazoles | Can be enhanced with ultrasound and green catalysts. niif.hu |
| o-Fluorobenzaldehydes | Hydrazine hydrate | Indazoles | Practical synthesis, potential side reactions. researchgate.net |
| Substituted aldehydes/ketones | Hydrazine, DMF | 1H-Indazole derivatives | Proceeds via an arylhydrazone intermediate. researchgate.net |
Derivatization of 5-Methoxy-1H-indazole-3-carbaldehyde
5-Methoxy-1H-indazole-3-carbaldehyde is a key intermediate for synthesizing a variety of 3-substituted indazoles. rsc.orgrsc.org The aldehyde functional group is versatile and can be converted into other functionalities. rsc.orgrsc.org For example, it can undergo Knoevenagel and Wittig condensations to form alkenes, or be used in cyclization reactions to create heteroaromatic compounds like oxazoles and benzimidazoles. rsc.orgrsc.org
The synthesis of 5-Methoxy-1H-indazole-3-carbaldehyde itself can be achieved from 5-methoxy-indole through nitrosation in a mildly acidic environment. rsc.orgnih.gov This method has proven effective for both electron-rich and electron-deficient indoles. rsc.orgnih.gov The reaction proceeds via a multistep pathway involving the nitrosation of the C3 position of the indole (B1671886) to form an oxime, followed by ring-opening and subsequent ring-closure to yield the indazole-3-carboxaldehyde. rsc.org
| Starting Material | Reagents | Product | Key Features |
| 5-Methoxy-indole | NaNO₂, HCl, DMF/water | 5-Methoxy-1H-indazole-3-carbaldehyde | Nitrosation reaction with high yield (91%). rsc.orgnih.gov |
| 5-Methoxy-1H-indazole-3-carbaldehyde | Various reagents | 3-Substituted indazoles | Versatile intermediate for further functionalization. rsc.orgrsc.org |
Transformations of 5-Methoxy-1H-indazole-3-carboxylic acid
5-Methoxy-1H-indazole-3-carboxylic acid is another important precursor for the synthesis of functionalized indazoles. sigmaaldrich.com This carboxylic acid can be converted into its corresponding ester, which can then react with hydrazine hydrate to form 1H-indazole-3-carboxylic acid hydrazide. researchgate.net This hydrazide is a key intermediate for creating compounds with an oxadiazole ring system attached to the indazole core. researchgate.net
The synthesis of indazole acetic acid derivatives represents another transformation pathway. whiterose.ac.ukdiva-portal.org For instance, heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile or solvent under basic conditions can lead to the formation of various indazole acetic acid derivatives, including those with alkoxy substituents. whiterose.ac.ukdiva-portal.org
| Starting Material | Reagents | Product | Key Features |
| 5-Methoxy-1H-indazole-3-carboxylic acid | Esterification, then Hydrazine hydrate | 1H-Indazole-3-carboxylic acid hydrazide | Intermediate for oxadiazole synthesis. researchgate.net |
| 3-Amino-3-(2-nitroaryl)propanoic acids | Base, Nucleophile/Solvent | Indazole acetic acid derivatives | Cascade N-N bond forming reaction. whiterose.ac.ukdiva-portal.org |
Role of Nitro-Substituted Indazoles in Synthesis
Nitro-substituted indazoles are pivotal intermediates in the synthesis of amino-substituted indazoles, including the target compound this compound. The nitro group serves as a precursor to the amino group, which is typically introduced via a reduction reaction.
A common strategy involves the synthesis of a nitro-substituted indazole followed by the reduction of the nitro group. For example, 6-nitro-1H-indazole can be synthesized from 2-methyl-5-nitroaniline through diazotization and subsequent decomposition of the diazonium salt. thieme-connect.de This method is generally effective when electron-withdrawing groups like nitro are present on the benzene ring. thieme-connect.de
In the synthesis of more complex structures, such as 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, a nitro-substituted precursor is first synthesized. nih.gov This nitro derivative is then reduced to the corresponding amino compound using reagents like iron powder in an ethanol/water mixture with hydrochloric acid. nih.gov This reduction step is a common and effective way to introduce the amino functionality onto the indazole ring system. nih.govresearchgate.net
The synthesis of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives also highlights the importance of nitro-substituted intermediates in developing new therapeutic agents. longdom.org
| Precursor | Reaction | Intermediate/Product | Key Features |
| 2-Methyl-5-nitroaniline | Diazotization | 6-Nitro-1H-indazole | Synthesis of a nitro-substituted indazole. thieme-connect.de |
| Nitro-substituted indazoles | Reduction (e.g., Fe/HCl) | Amino-substituted indazoles | Introduction of the amino group. nih.govresearchgate.net |
| 6-Methoxy-5-nitro-1-tetralone | Claisen-Schmidt condensation, then cyclization with hydrazine | Nitro-substituted benzo[g]indazole | Precursor for amino-benzo[g]indazole derivatives. nih.gov |
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Several green approaches have been applied to the synthesis of indazoles. One notable method involves the use of ultrasound irradiation in conjunction with a natural, recyclable catalyst like lemon peel powder for the reaction between 2-substituted aromatic aldehydes and hydrazine hydrate. niif.hu This approach offers good yields and is performed in a green solvent like DMSO. niif.hu
Another green strategy is the use of water as a solvent and a catalyst like ceric (IV) ammonium nitrate (CAN) for the cyclocondensation of substituted benzonitriles and hydrazine under ultrasound irradiation. researchgate.net The use of room-temperature ionic liquids (RTILs) like triethyl ammonium acetate (B1210297) (TEAA) has also been explored. scirp.org TEAA can act as both a solvent and a recyclable catalyst, eliminating the need for toxic solvents and producing no toxic waste. scirp.org
These green methods offer sustainable alternatives to traditional synthetic routes that often rely on hazardous reagents and solvents. researchgate.netresearchgate.net
| Green Approach | Starting Materials | Catalyst/Conditions | Key Advantages |
| Ultrasound-assisted synthesis | 2-Substituted aromatic aldehydes, Hydrazine hydrate | Lemon peel powder, DMSO | Use of natural catalyst, good yields. niif.hu |
| Ultrasound-assisted synthesis | Substituted benzonitriles, Hydrazine | Ceric (IV) ammonium nitrate (CAN), EtOH-H₂O | Eco-friendly solvent, efficient. researchgate.net |
| Ionic Liquid-based synthesis | Isoxazole amine, Aromatic aldehyde, β-keto ester | Triethyl ammonium acetate (TEAA) | Recyclable catalyst and solvent, no toxic waste. scirp.org |
Microwave-Assisted Synthesis of Indazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.gov The application of controlled microwave heating can dramatically reduce reaction times, enhance reaction efficiency, and promote sustainable reaction conditions. chemicalbook.com This methodology has been successfully applied to various synthetic routes for indazole derivatives, including cyclization reactions and cross-coupling functionalizations.
One of the primary advantages of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, which can be particularly beneficial for the construction of the indazole core. nih.gov For instance, the synthesis of 1H-indazoles through the cyclization of arylhydrazones has been shown to be highly efficient under microwave conditions, yielding the desired products in shorter times and with good to excellent yields. nih.govacs.org
A common strategy for synthesizing 5-amino-substituted indazoles involves the reduction of a corresponding 5-nitroindazole precursor. The synthesis of the precursor, such as 3-methoxy-5-nitro-1H-indazole, can be achieved through various classical methods. The subsequent reduction of the nitro group is a critical step. While traditional methods for this reduction are well-established, employing reagents like iron powder in the presence of an acid, csic.es microwave assistance can potentially expedite this transformation.
Microwave energy has been effectively used in various C-C and C-N bond-forming reactions to functionalize the indazole scaffold. For example, the Suzuki cross-coupling reaction to produce 3-aryl-NH-indazoles from 3-iodo-N-Boc indazoles proceeds with high yield under microwave irradiation at 120 °C for 40 minutes. nih.gov Similarly, a one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes and phenylhydrazines. This process involves the initial formation of the arylhydrazone, followed by a copper-catalyzed intramolecular N-arylation, all under microwave heating. researchgate.net
The table below summarizes various microwave-assisted synthetic methods for different indazole derivatives, highlighting the versatility of this technology.
| Starting Material(s) | Reaction Type | Product Type | Key Advantages |
| Salicylaldehyde and Hydrazine Hydrates | Cyclization | 1H-Indazoles | Reduced reaction time, good to excellent yields. nih.govacs.org |
| Substituted 2-bromobenzaldehyde, aromatic amine, NaN₃ | One-pot, three-component | Disubstituted 2H-indazoles | High-yielding, scalable. researchgate.net |
| tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate, Phenylboronic acid | Suzuki Cross-Coupling | 5-methoxy-3-phenyl-1H-indazole | High functional group tolerance, excellent overall yield. nih.gov |
| 3-Amino-3-(2-nitrophenyl)propanoic acid, Alcohols | Cascade N-N bond formation | Alkoxyindazole acetic acids | Access to novel scaffolds. thieme-connect.de |
| 2-Nitrobenzaldehydes, Triethyl phosphite | Cadogan Reaction (Nitrene insertion) | Indazoles | Energy-efficient, greener alternative. nih.gov |
| 1,3-Dicarbonyl compounds, Hydrazines | Paal-Knorr Reaction | Tetrahydroindazoles | Improved yields, shortened reaction times. chemicalbook.com |
Eco-Friendly Synthetic Procedures
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. google.combldpharm.com These approaches focus on the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. bldpharm.com
A key strategy in the green synthesis of this compound would involve the reduction of 3-methoxy-5-nitro-1H-indazole under eco-friendly conditions. A widely used and environmentally relatively benign method for nitro group reduction is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or transfer hydrogenation using formic acid or ammonium formate (B1220265) as the hydrogen source. Another classic "green" reduction involves using iron powder in an acidic medium, such as acetic acid or aqueous ammonium chloride, which avoids the use of more toxic heavy metals. chemicalbook.comcsic.es For example, the reduction of 3-iodo-5-nitro-1H-indazole has been successfully achieved using iron and ammonium chloride in an ethanol/water mixture at 80°C. chemicalbook.com
Solvent choice is another critical aspect of green synthesis. The use of water or solvent-free conditions is highly desirable. Non-traditional methods like grinding have been used for the preparation of Schiff bases from amines and 2-nitrobenzaldehydes, which can then be cyclized to indazoles, constituting an energy-efficient and environmentally benign process. nih.gov
The table below outlines several eco-friendly approaches for the synthesis of indazole derivatives.
| Synthetic Approach | Key Features | Example Application |
| Catalytic Hydrogenation | Use of H₂ gas with Pd/C catalyst. | Reduction of nitroindazoles to aminoindazoles. |
| Iron-mediated Reduction | Use of Fe powder in acidic medium (e.g., NH₄Cl/H₂O/EtOH). chemicalbook.comcsic.es | Reduction of 3-iodo-5-nitro-1H-indazole. chemicalbook.com |
| Ultrasound with Natural Catalyst | Use of lemon peel powder as a catalyst in DMSO. nih.gov | One-pot synthesis of 1H-indazoles from aldehydes and hydrazine. nih.gov |
| Ultrasound with Green Media | Use of EtOH-H₂O as a solvent system. diva-portal.org | Synthesis of -1H-indazol-3-amine derivatives. diva-portal.org |
| Solvent-Free Grinding | Mechanical mixing of reactants without solvent. nih.gov | Preparation of Schiff base precursors for indazoles. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and environment of individual atoms. For 5-Amino-3-methoxy-1H-indazole, a comprehensive analysis using ¹H, ¹³C, and nitrogen NMR is critical for unambiguous structure verification and for understanding tautomeric equilibria.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region will show signals for the protons on the benzene (B151609) ring, while the methoxy (B1213986) and amino groups will have characteristic resonances. The position of the NH proton of the indazole ring can be solvent-dependent and may appear as a broad signal. ipb.pt
Based on data from similar indazole derivatives, the predicted chemical shifts (δ) in a solvent like DMSO-d₆ would be as follows:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~6.5-6.7 | Doublet | J ≈ 8.5 Hz |
| H-6 | ~6.8-7.0 | Doublet of doublets | J ≈ 8.5, 2.0 Hz |
| H-7 | ~7.1-7.3 | Doublet | J ≈ 2.0 Hz |
| OCH₃ | ~3.8-4.0 | Singlet | N/A |
| NH₂ | ~4.5-5.5 | Broad Singlet | N/A |
| NH (indazole) | ~11.0-13.0 | Broad Singlet | N/A |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are particularly useful for distinguishing between the 1H- and 2H-tautomers of indazoles, with the C3 carbon signal being a key indicator. thieme-connect.dejmchemsci.com For the 1H-tautomer, the C3 signal typically appears in the range of δ 132–133 ppm. thieme-connect.dejmchemsci.comjmchemsci.com
The predicted ¹³C NMR chemical shifts for this compound are outlined in the table below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C3 | ~150-160 |
| C3a | ~120-125 |
| C4 | ~110-115 |
| C5 | ~140-145 |
| C6 | ~115-120 |
| C7 | ~95-100 |
| C7a | ~135-140 |
| OCH₃ | ~55-60 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. jmchemsci.com While the 1H-tautomer is generally the more stable form, the position of the proton can influence the compound's properties. jmchemsci.com ¹⁴N and ¹⁵N NMR spectroscopy are powerful techniques used to investigate this tautomerism. thieme-connect.dejmchemsci.comjmchemsci.com The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding, allowing for the differentiation between the N1 and N2 positions in the indazole ring.
In substituted indazoles, the ¹⁵N chemical shifts can definitively identify the protonated nitrogen. For 1-substituted indazoles, which are fixed as the 1H-tautomer, the nitrogen signals provide a reference point for comparison with the potentially tautomeric system of an N-unsubstituted indazole. thieme-connect.de The study of N-methylated indazoles has shown distinct differences in the nitrogen chemical shifts between the 1-methyl-1H-indazole and 2-methyl-2H-indazole isomers, aiding in the assignment of the tautomeric form present in solution or the solid state. thieme-connect.dejmchemsci.com
The precise assignment of all proton and carbon signals is achieved through a combination of 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons over two or three bonds, respectively.
The coupling constants (J-values) between adjacent protons in the aromatic ring are diagnostic of their relative positions. For the benzene portion of the indazole ring, typical ortho, meta, and para coupling constants are observed.
Table of Predicted NMR Data and Coupling Constants:
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key ¹H-¹H Couplings (J in Hz) |
|---|---|---|---|
| 3 | - | ~150-160 | - |
| 3a | - | ~120-125 | - |
| 4 | ~6.5-6.7 | ~110-115 | ³J(H4,H-unavail) ≈ 8.5 |
| 5 | - | ~140-145 | - |
| 6 | ~6.8-7.0 | ~115-120 | ³J(H6,H7) ≈ 8.5, ⁴J(H6,H4) ≈ 2.0 |
| 7 | ~7.1-7.3 | ~95-100 | ³J(H7,H6) ≈ 8.5 |
| 7a | - | ~135-140 | - |
| OCH₃ | ~3.8-4.0 | ~55-60 | - |
| NH₂ | ~4.5-5.5 | - | - |
Note: Data is predicted based on values for similar structures found in the literature. chemicalbook.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.
The exact mass of this compound (C₈H₉N₃O) is 163.0746 g/mol . Therefore, the ESI-MS spectrum should display a major ion at a mass-to-charge ratio (m/z) of approximately 164.0824. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. For instance, the mass of the [M+H]⁺ ion for the related compound 5-amino-3-iodo-1H-indazole (C₇H₆IN₃) was determined to be 259.9. chemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity of volatile and thermally stable compounds, as well as for obtaining structural information through mass-based detection. For a polar molecule like this compound, direct analysis can be challenging due to its relatively low volatility and potential for thermal degradation. Therefore, chemical derivatization is often a necessary prerequisite for successful GC-MS analysis. nih.govnih.gov This process involves converting the polar N-H groups of the amine and the indazole ring into less polar, more volatile derivatives, for example, through silylation (e.g., with MSTFA) or acylation. researchgate.net
Once volatilized, the compound is separated from any impurities on a GC column, with the retention time serving as an indicator of purity. The eluting compound then enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum provides a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule, confirming its molecular weight.
The fragmentation pattern is crucial for structural elucidation. Based on the analysis of related indazole structures, the EI mass spectrum of a derivatized this compound is expected to exhibit a characteristic fragmentation pattern. d-nb.infoswgdrug.org Key fragmentation pathways would likely include:
Loss of a methyl radical (·CH₃) from the methoxy group, leading to a prominent [M-15]⁺ ion.
Cleavage of the indazole ring , resulting in the loss of stable molecules like HCN or N₂.
Fragmentation of the side chains , including characteristic losses from the derivatized amino and N-H groups.
Formation of an acylium indazole ion if an amide derivative is analyzed. d-nb.info
By comparing the observed mass spectrum with reference libraries and known fragmentation rules for heterocyclic and aromatic compounds, a high-confidence identification can be achieved. bohrium.comnist.gov
Ultrahigh-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS)
Ultrahigh-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is an exceptionally sensitive and accurate technique for the analysis of compounds that may not be suitable for GC-MS, such as those with lower volatility or thermal instability. nih.gov This method is ideal for analyzing this compound in its native form without derivatization.
The UPLC system provides rapid and high-resolution separation of the target compound from a complex matrix. mdpi.comceu.es Following separation, the analyte enters the mass spectrometer, which utilizes a soft ionization source, typically Electrospray Ionization (ESI), to produce protonated molecules, [M+H]⁺.
The key advantages of Q-TOF MS are its high mass accuracy and resolution. mdpi.comscience.gov This allows for the determination of the compound's elemental composition from the exact mass of the [M+H]⁺ ion, providing a high degree of confidence in its identification. For this compound (C₈H₉N₃O), the expected exact mass of the protonated molecule would be calculated and compared against the measured value.
Tandem mass spectrometry (MS/MS) experiments can be performed in a Q-TOF instrument to induce fragmentation and gain further structural information. The fragmentation induced by Collision-Induced Dissociation (CID) in ESI is generally less energetic than in EI-MS. rsc.org For the [M+H]⁺ ion of this compound, expected fragmentation pathways would include:
Loss of ammonia (B1221849) (NH₃) from the protonated amine.
Loss of a methyl radical (·CH₃).
Loss of formaldehyde (B43269) (CH₂O) or methanol (B129727) (CH₃OH) from the methoxy group.
Cleavage of the indazole ring structure.
The precise mass measurement of these fragment ions provides further confirmation of the compound's structure, as demonstrated in studies of other indazole derivatives. biorxiv.orgresearchgate.net
MALDI-TOF-MS Studies
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique known for its speed and simplicity, particularly in the analysis of large biomolecules and synthetic polymers. researchgate.netnih.gov While less common for small molecules like this compound, it can be utilized as a rapid screening method. unodc.org
In a MALDI-TOF-MS experiment, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte, typically by proton transfer, forming [M+H]⁺ ions. Because MALDI is a very soft ionization method, the resulting mass spectrum is characterized by minimal fragmentation. The spectrum for this compound would be expected to be dominated by the molecular ion peak, providing a quick and clear confirmation of the molecular weight. mdpi.com This makes MALDI-TOF-MS a useful tool for high-throughput screening or initial verification of a synthetic product.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is indispensable for identifying the functional groups within a molecule. These two techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. libretexts.org
FT-IR and FT-Raman for Functional Group Identification
The FT-IR and FT-Raman spectra of this compound would provide a detailed fingerprint of its molecular structure. The presence of the indazole core, amino group, and methoxy group gives rise to a series of characteristic absorption and scattering bands. By analyzing the spectra of analogous compounds, such as 5-amino-1H-indazole and other substituted indazoles, a detailed assignment of the expected vibrational modes can be made. chemicalbook.commdpi.comnist.govresearchgate.net
The key functional groups and their expected vibrational regions are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | IR Activity | Raman Activity |
| Indazole N-H | N-H Stretch | 3300 - 3100 (broad) | Strong | Medium |
| Primary Amine N-H | Asymmetric Stretch | ~3450 - 3350 | Medium | Medium |
| Primary Amine N-H | Symmetric Stretch | ~3350 - 3250 | Medium | Medium |
| Primary Amine N-H | Scissoring (Bend) | ~1650 - 1580 | Strong | Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | Strong |
| Methyl C-H | Asymmetric Stretch | ~2960 | Medium | Medium |
| Methyl C-H | Symmetric Stretch | ~2870 | Medium | Medium |
| Aromatic C=C/C=N | Ring Stretch | 1620 - 1450 | Strong | Strong |
| Aryl Ether C-O | Asymmetric Stretch | ~1275 - 1200 | Strong | Weak |
| Aryl Ether C-O | Symmetric Stretch | ~1075 - 1020 | Medium | Medium |
| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong | Weak |
This table presents expected values based on data from analogous compounds. mdpi.comnist.govresearchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
While no crystal structure for this compound has been reported in the crystallographic literature to date, its solid-state architecture can be predicted based on the known structures of closely related indazole derivatives. bohrium.comresearchgate.net Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
Based on crystallographic studies of other indazoles, the structure of this compound is expected to have several key features: nih.goviucr.org
Planarity: The fused benzene and pyrazole (B372694) rings that form the indazole core are expected to be essentially planar. iucr.org
Tautomerism: X-ray crystallography would unambiguously confirm the position of the hydrogen atom on the indazole nitrogen, solidifying its assignment as the 1H-tautomer.
Intermolecular Hydrogen Bonding: The crystal packing would likely be dominated by intermolecular hydrogen bonds. The N-H groups of both the indazole ring and the 5-amino substituent are excellent hydrogen bond donors. The lone pairs on the pyrazolic nitrogen (at position 2) and the oxygen of the methoxy group can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded dimers or extended one- or two-dimensional networks. For instance, studies on tert-butyl 3-amino-5-bromo-1H-indazole reveal the formation of inversion dimers via N-H···N hydrogen bonds between the amino group of one molecule and the pyrazolic nitrogen of another. iucr.orgiucr.org Similar motifs could be expected for this compound, profoundly influencing its melting point, solubility, and other physical properties.
The specific bond lengths and angles determined by X-ray analysis would provide valuable data for computational chemistry studies and for understanding the electronic effects of the amino and methoxy substituents on the indazole ring system. bohrium.com
Single Crystal X-ray Analysis of Indazole Derivatives
Single-crystal X-ray analysis is a powerful technique used to determine the precise atomic and molecular structure of a compound in its crystalline form. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the calculation of atomic positions with high precision.
For indazole derivatives, this analysis confirms the core bicyclic structure, the planarity of the rings, and the specific substitution pattern. For instance, in the analysis of related compounds like N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the indazole ring system is shown to be nearly planar. researchgate.net Similarly, the analysis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals that its pyrazole and benzene rings are almost co-planar, with a minimal dihedral angle between them. researchgate.net
The data obtained from single-crystal X-ray diffraction is typically presented in a crystallographic information file (CIF) and includes key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.
Below is an illustrative data table of the kind of parameters obtained from a single-crystal X-ray analysis, based on data for a related substituted indazole derivative. researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2023 (1) |
| b (Å) | 10.6312 (2) |
| c (Å) | 10.8957 (2) |
| α (°) | 117.523 (1) |
| β (°) | 93.095 (1) |
| γ (°) | 103.166 (1) |
| Volume (ų) | 806.36 (2) |
| Z (molecules/unit cell) | 2 |
This table presents example crystallographic data for an indazole derivative, N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, to illustrate the outputs of a single crystal X-ray analysis. researchgate.net
The geometric bond lengths and angles are also determined, confirming the nature of the chemical bonds within the molecule. mdpi.com This structural confirmation is a crucial step in the characterization of newly synthesized indazole compounds. bohrium.com
Intermolecular Interactions in Crystalline Structures
The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental to the stability and physical properties of the crystalline solid. Single-crystal X-ray analysis is also instrumental in identifying and characterizing these interactions. scirp.org
In the crystalline structures of indazole derivatives, hydrogen bonding is a predominant intermolecular force. For example, derivatives with amino groups, like this compound, are capable of acting as hydrogen bond donors. In the crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds. researchgate.net In other cases, such as with (1H-indazol-1-yl)methanol derivatives, dimers are formed through intermolecular O–H···N hydrogen bonds. acs.org
Beyond classical hydrogen bonding, weaker interactions such as C—H⋯O, C—H⋯π, and π–π stacking interactions play a significant role in stabilizing the crystal lattice. scirp.orgresearchgate.net Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts in a crystal. scirp.orgtandfonline.com For instance, the crystal cohesion of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide is ensured by N–H···O hydrogen bonds that form dimers, which are then linked into chains by C–H···O interactions. researchgate.net In another example, the crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is further stabilized by weak aromatic π–π stacking interactions. researchgate.net
An illustrative table of hydrogen bond geometries, based on a published indazole derivative, is provided below. researchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N3–H3N···O2 | 0.86 | 2.15 | 2.999 (3) | 168 |
| C5–H5···O3 | 0.93 | 2.54 | 3.421 (3) | 158 |
This table provides representative hydrogen bond geometry data for N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. researchgate.net
Determination of Tautomeric Forms in Solid State
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogen. jmchemsci.comnih.gov While these forms can be in equilibrium in solution, the solid state typically favors a single, more stable tautomer. Determining the predominant tautomer in the solid state is essential for an accurate structural description.
X-ray crystallography is the definitive method for identifying the tautomeric form in a crystal. By precisely locating the positions of all atoms, including hydrogen atoms (or inferring their positions from the geometry and bonding), the specific tautomer can be unambiguously assigned. nih.gov For N-unsubstituted indazoles, studies have consistently shown that the 1H-indazole tautomer is the more thermodynamically stable and is the one predominantly found in the solid phase. nih.govthieme-connect.de This preference was confirmed by X-ray structure analysis for related N-unsubstituted indazole-5-carboxamides. optibrium.com
Spectroscopic methods like solid-state NMR can also provide evidence for the tautomeric form. researchgate.net However, single-crystal X-ray diffraction remains the most direct and conclusive technique. The distribution of bond lengths within the pyrazole ring, as determined by X-ray analysis, can also confirm the tautomeric state. nih.gov For this compound, the name itself implies the 1H-tautomer, and based on extensive studies of similar compounds, it is expected to crystallize in this form.
Biological Activities and Pharmacological Relevance of Indazole Derivatives, Including Potential for 5 Amino 3 Methoxy 1h Indazole
Anticancer and Antiproliferative Activities
Indazole-based compounds have demonstrated considerable promise as anticancer agents. Marketed drugs such as Axitinib, Lonidamine, and Pazopanib, all containing the indazole moiety, underscore the therapeutic importance of this heterocyclic system in oncology. researchgate.net The anticancer potential of indazole derivatives stems from their ability to interfere with various cellular processes crucial for tumor growth and survival.
Inhibitory Effects on Human Cancer Cell Lines
Numerous studies have evaluated the in vitro antiproliferative activity of novel indazole derivatives against a panel of human cancer cell lines. These studies are crucial for identifying lead compounds for further development.
A549 (Lung Carcinoma): A series of novel polysubstituted indazoles were synthesized and showed interesting antiproliferative activity with IC50 values ranging from 0.64 to 17 µM against A549 cells. nih.gov Another study reported that a phosphomolybdate-based hybrid solid exhibited an IC50 value of 25.17 μmol L-1 against A549 cells. nih.gov
K562 (Chronic Myeloid Leukemia): One particular indazole derivative, compound 6o, demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov
PC-3 (Prostate Cancer): A series of indazole derivatives were evaluated for their inhibitory activities against several human cancer cell lines, including PC-3. nih.gov
Hep-G2 (Hepatoma): The antitumor activity of most mercapto-derived indazole compounds against Hep-G2 cells was found to be superior to other tested tumor cells. mdpi.com A phosphomolybdate-based hybrid solid also showed a considerable inhibitory effect with an IC50 value of 33.79 μmol L-1 against HepG2 cells. nih.gov
HL60 (Promyelocytic Leukemia): While not explicitly detailed in the provided context, the broad screening of indazole derivatives often includes leukemia cell lines like HL60.
HCT116 (Colon Carcinoma): Some B, C, and E-ring-truncated deguelin derivatives, which can be related to heterocyclic structures, showed significant inhibitory activities against HCT116 cells, with one analogue having an IC50 of 3.43 μM. nih.gov
MCF-7 (Breast Adenocarcinoma): A novel series of indazole derivatives were synthesized and tested for their anticancer activity against MCF7 cells, with some compounds showing potent activity. researchgate.net For instance, a phosphomolybdate-based hybrid solid demonstrated an IC50 value of 32.11 μmol L-1 against MCF-7 cells. nih.gov
| Cancer Cell Line | Cell Type | Reported IC50 Values for Indazole Derivatives |
|---|---|---|
| A549 | Lung Carcinoma | 0.64 to 17 µM nih.gov, 25.17 µmol L-1 nih.gov |
| K562 | Chronic Myeloid Leukemia | 5.15 µM nih.gov |
| PC-3 | Prostate Cancer | Evaluated nih.gov |
| Hep-G2 | Hepatoma | Superior activity reported mdpi.com, 33.79 µmol L-1 nih.gov |
| HCT116 | Colon Carcinoma | 3.43 μM (related heterocyclic structures) nih.gov |
| MCF-7 | Breast Adenocarcinoma | Potent activity reported researchgate.net, 32.11 µmol L-1 nih.gov |
Mechanisms of Action
The anticancer effects of indazole derivatives are mediated through various mechanisms, primarily involving the induction of apoptosis and interference with the cell cycle.
Apoptosis: Several indazole derivatives have been shown to trigger apoptosis in cancer cells. For instance, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.orgresearchgate.net Another compound, 6o, was confirmed to affect apoptosis by possibly inhibiting Bcl2 family members. nih.govnih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells. nih.gov
Cell Cycle Effects: Indazole derivatives can cause cell cycle arrest at different phases. Some compounds induce a block in the S phase, leading to a decrease in cells in the G2/M and/or G0/G1 phases. nih.gov In contrast, another molecule, 7d, caused a significant increase of cells in the G2/M phase. nih.gov The ability to halt the cell cycle prevents cancer cells from proliferating.
Inhibition of Bcl2 Family Members: The Bcl-2 family of proteins are crucial regulators of apoptosis. The pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family are often dysregulated in cancer. Indazole derivatives have been shown to modulate the expression of these proteins, thereby promoting apoptosis. rsc.orgresearchgate.net
p53/MDM2 Pathway: The p53 tumor suppressor protein is a critical component of the cellular defense against cancer. Its activity is tightly regulated by MDM2. Some indazole derivatives are thought to exert their anticancer effects by modulating the p53/MDM2 pathway. nih.govnih.gov
Targeting Specific Kinases
Protein kinases are key regulators of cell signaling pathways that are often hyperactivated in cancer. Indazole derivatives have been developed as inhibitors of various kinases.
ALK (Anaplastic Lymphoma Kinase): Indazole derivatives have been investigated as ALK inhibitors. semanticscholar.org
FGFR (Fibroblast Growth Factor Receptor): Many efforts have been made to develop indazole derivatives as FGFR inhibitors. nih.gov Some 1H-indazole-based derivatives were found to inhibit FGFR1-3 in the micromolar range. nih.gov
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Targeting VEGFR-2 is an effective strategy in cancer treatment to inhibit angiogenesis. nih.gov Indazole derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors. semanticscholar.orgnih.gov
ERK 1/2 (Extracellular Signal-regulated Kinase 1/2): While not directly stated, the MAPK pathway, of which ERK1/2 are key components, is a target for some indazole-based sulfonamides. mdpi.com
IDO1 (Indoleamine-2,3-dioxygenase1): Indazole derivatives have been developed as inhibitors of IDO1, an enzyme involved in tumor immune escape. nih.gov
| Kinase Target | Role in Cancer | Relevance of Indazole Derivatives |
|---|---|---|
| ALK | Oncogenic driver in various cancers | Investigated as inhibitors semanticscholar.org |
| FGFR | Aberrant signaling in multiple cancer types | Developed as inhibitors nih.govnih.gov |
| VEGFR-2 | Crucial for tumor angiogenesis | Designed as potent inhibitors semanticscholar.orgnih.gov |
| ERK 1/2 | Key components of the MAPK signaling pathway | Potential targets of indazole-based compounds mdpi.com |
| IDO1 | Involved in tumor immune evasion | Developed as inhibitors nih.gov |
Structure-Activity Relationships (SAR) in Anticancer Agents
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.
For a series of 1H-indazole-3-amine derivatives, the substituent on the benzene (B151609) ring at the C-5 position of the indazole had a significant impact on the anti-proliferative activity against Hep-G2 cells. mdpi.com The general trend observed was that a 3,5-difluoro substituent resulted in higher activity compared to a 4-fluoro or 3-fluoro substituent, highlighting the importance of the interposition of fluorine for antitumor activity. mdpi.com Making structural modifications based on SAR studies is beneficial for obtaining more potent anti-cancer lead compounds or clinical drugs. nih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
In addition to their anticancer properties, indazole derivatives have also shown promise as antimicrobial agents.
Activity Against Bacterial Strains
Several studies have reported the antibacterial activity of indazole derivatives against various bacterial strains.
S. aureus (Staphylococcus aureus): A series of novel indazole derivatives were subjected to in vitro anti-bacterial activity studies against S. aureus. eurekaselect.com
Bacillus subtilis: The same series of novel indazole derivatives were also tested against B. subtilis. eurekaselect.com
E. coli (Escherichia coli): N-methyl-3-aryl indazoles have shown activity against E. coli. researchgate.netnih.gov
One study found that indazole derivatives substituted at the 5th and 6th position exhibited better hydrogen bond interactions with DNA gyrase B, suggesting a potential mechanism for their antibacterial activity. eurekaselect.com
Antifungal Efficacy
The indazole scaffold is a key component in the development of new antifungal agents. nih.gov Research has shown that various indazole derivatives exhibit inhibitory activity against clinically significant fungal pathogens. For instance, a series of novel indazole-linked triazoles were synthesized and evaluated for their antifungal properties. nih.gov One particular analog, featuring a 5-bromo substitution on the indazole ring, displayed significant activity against a range of fungal cultures, including various Candida and Aspergillus species. nih.gov This compound also demonstrated excellent efficacy in a murine infection model against Candida albicans, significantly improving the survival rates of infected mice when administered orally. nih.gov
Further studies have confirmed the potential of indazole derivatives as antifungal agents. An in-vitro antimicrobial study of N-methyl-3-aryl indazoles found them to be effective against the fungal strain Candida albicans. nih.gov The consistent findings across different structural modifications underscore the value of the indazole nucleus as a foundational structure for designing novel antifungal therapies. nih.govnih.gov
Anti-inflammatory and Analgesic Properties
Indazole derivatives are well-documented for their anti-inflammatory and analgesic activities. nih.govresearchgate.netresearchgate.net The structural similarity of the indazole ring to endogenous purines like adenine and guanine may facilitate interaction with biological macromolecules involved in the inflammatory cascade. researchgate.net Benzydamine, an indazole-containing drug, is a notable example used clinically for its anti-inflammatory and analgesic effects. nih.gov
Research has explored the mechanisms underlying these properties. A study investigating indazole and its derivatives, including the structurally relevant 5-aminoindazole , found they significantly inhibited carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.gov The anti-inflammatory effect is believed to be mediated, at least in part, through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.gov
The analgesic properties of indazoles have also been demonstrated. In a previous study, indazole and 5-aminoindazole were shown to be highly effective in reducing nociceptive responses in inflammatory pain models. nih.gov Another derivative, 7-nitroindazole, which inhibits nitric oxide synthase, has also been reported to exhibit anti-nociceptive activity. innovatpublisher.com
| Dose (mg/kg) | Inhibition of Edema at 1 hr (%) | Inhibition of Edema at 5 hr (%) |
|---|---|---|
| 25 | 15.87 | 39.90 |
| 50 | 19.31 | 60.09 |
| 100 | 34.33 | 83.09 |
Cardiovascular Applications
The indazole scaffold is a privileged structure in the discovery of agents for cardiovascular diseases, with derivatives showing potential as both antiarrhythmic and antihypertensive agents. nih.govnih.gov
The therapeutic potential of indazole derivatives in managing hypertension has been a subject of significant research. researchgate.net A number of these compounds have been investigated for their ability to lower blood pressure. nih.gov For example, 7-nitroindazole and 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865) have been explored for their utility in hypertension. nih.gov The latter acts as a Rho kinase inhibitor, which can attenuate cellular hypertrophy and hypertension. nih.gov Furthermore, a series of novel indazole derivatives were developed as inhibitors of the enzyme CYP11B2, a target for hypertension treatment, with one compound showing potent inhibition and favorable pharmacokinetic properties. nih.gov The diverse mechanisms through which indazole derivatives can exert antihypertensive effects highlight the versatility of this chemical scaffold. nih.govnih.gov
Myocardial ischemia/reperfusion (I/R) injury is a complex condition where the restoration of blood flow to ischemic heart tissue paradoxically causes further damage. Indazole derivatives have emerged as promising cardioprotective agents in this context. nih.gov One of the most notable examples is DY-9760e, a novel calmodulin antagonist. nih.govdntb.gov.ua Studies have demonstrated that DY-9760e provides protection against I/R injury. nih.gov Its cytoprotective effect in the rat heart involves the inhibition of fodrin breakdown and protein tyrosine nitration, key events in the cascade of cellular damage during reperfusion. dntb.gov.ua This specific example illustrates the potential for developing targeted indazole-based therapies to mitigate the harmful effects of myocardial I/R injury.
Neurological Disorders
The unique chemical properties of the indazole ring make it a valuable scaffold for designing molecules that can cross the blood-brain barrier and interact with targets in the central nervous system (CNS).
Indazole derivatives are actively being investigated for the treatment of a range of neurological disorders, including Parkinson's disease (PD) and Alzheimer's disease (AD). researchgate.netmedchemexpress.cnnih.gov The therapeutic strategy often involves the inhibition of key enzymes implicated in the pathology of these diseases. researchgate.netnih.gov
For instance, indazoles have been shown to act as potent inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. nih.govresearchgate.net The inhibition of MAO-B is a validated approach for treating Parkinson's disease. nih.gov Researchers have synthesized N-alkyl-substituted indazole-5-carboxamide derivatives that show nanomolar potency towards MAO-B. nih.gov Other indazole-based compounds effectively inhibit kinase enzymes such as Glycogen synthase kinase 3 (GSK3) and leucine-rich repeat kinase 2 (LRRK2), which are also considered important targets in neurodegenerative disease research. researchgate.netnih.gov Additionally, novel indazole derivatives are being developed as serotonergic agents for potential use in treating psychosis and other CNS disorders. acs.org
Antipsychotic Properties
Indazole derivatives have been identified as a class of compounds with potential applications in the treatment of central nervous system disorders. Research has extended to exploring their utility as antipsychotic agents nih.gov. The core indazole structure serves as a versatile scaffold for the development of molecules that can interact with various neuroreceptors. While the broader class of indazole derivatives has been investigated for antipsychotic activity, specific studies detailing the antipsychotic properties of 5-Amino-3-methoxy-1H-indazole are not extensively available in the current body of scientific literature. The potential of this specific compound would be inferred from the general antipsychotic potential of the indazole class, though further targeted research is necessary to establish a direct link.
Other Biological Activities
Beyond their potential in neuropharmacology, indazole derivatives have demonstrated a wide array of other biological activities. These activities highlight the diverse therapeutic potential of this chemical class.
Antioxidant Activity
Several studies have highlighted the antioxidant potential of indazole derivatives. These compounds can mitigate the damaging effects of oxidative stress through various mechanisms. A study investigating the in vitro anti-inflammatory and antioxidant activity of indazole and its derivatives, including the closely related compound 5-aminoindazole, demonstrated notable antioxidant effects.
5-aminoindazole showed a concentration-dependent inhibition of lipid peroxidation, with a maximum inhibition of 81.25% at a concentration of 200μg/ml nih.gov. In the same study, its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) was also evaluated, showing a maximum inhibition of 51.21% at 200μg/ml nih.gov. These findings suggest that the amino substitution on the indazole ring contributes to its antioxidant capacity. The presence of an amino group on the this compound molecule suggests it may also possess similar antioxidant properties.
| Compound | Concentration (μg/ml) | Lipid Peroxidation Inhibition (%) | DPPH Activity Inhibition (%) |
|---|---|---|---|
| 5-Aminoindazole | 1 | 16.53 | - |
| 50 | - | 32.42 | |
| 100 | - | 41.19 | |
| 200 | 81.25 | 51.21 |
Anti-diabetic and Anti-obesity Effects
The potential for indazole derivatives to address metabolic disorders such as diabetes and obesity has been a subject of investigation nih.gov. While direct studies on this compound are limited, research on structurally related compounds provides some insight. For instance, the aminoindane derivative, 5-methoxy-2-aminoindane (MEAI), has been shown to reverse diet-induced obesity in mouse models nih.govhuji.ac.il. MEAI treatment significantly reduced overweight and adiposity by decreasing fat mass while preserving lean mass nih.govhuji.ac.il. Furthermore, it demonstrated positive effects on glycemic control by attenuating hyperglycemia, glucose intolerance, and hyperinsulinemia nih.govhuji.ac.il. Another related area of research involves 5-aminoimidazole-4-carboxamide ribonucleoside, which has been shown to improve glucose homeostasis in insulin-resistant diabetic mice nih.gov. These findings, although not directly on an indazole scaffold, suggest that the 5-amino and methoxy (B1213986) functional groups can be part of a pharmacophore that influences metabolic pathways.
Anti-HIV and Antiviral Activity
Cannabinoid Receptor Binding Activity (CB1, CB2)
Indazole-based compounds, particularly indazole-3-carboxamides, are a prominent class of synthetic cannabinoid receptor agonists (SCRAs) nih.govfrontiersin.org. These compounds often exhibit high affinity for both the CB1 and CB2 cannabinoid receptors. SAR studies have revealed that the indazole core is often superior to an indole (B1671886) core for achieving high receptor affinity nih.govnih.gov. The nature of the substituent at the 1-position of the indazole ring and the group attached to the carboxamide at the 3-position are critical for potency and efficacy wikipedia.orggoogle.com.
While a wide variety of substitutions have been explored in the development of indazole-based SCRAs, there is a lack of specific data on the cannabinoid receptor binding affinity of compounds with a 5-amino and 3-methoxy substitution pattern. The existing research on other 5-substituted indazole cannabinoids (e.g., 5-fluoro derivatives) indicates that modification at this position can significantly impact receptor interaction. However, without direct experimental data, the effect of a 5-amino group on CB1 and CB2 receptor binding for this compound remains speculative.
Future Directions and Therapeutic Potential of 5 Amino 3 Methoxy 1h Indazole Analogues
Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Selectivity
The development of novel 5-Amino-3-methoxy-1H-indazole analogues is largely driven by structure-activity relationship (SAR) studies aimed at optimizing interactions with specific biological targets, most notably the ATP-binding pocket of protein kinases. rsc.orgacs.org The 1H-indazole-3-amine structure is considered an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. mdpi.com
Key Synthetic Strategies and SAR Insights:
Modification at the C5-Position: The amino group at the C5 position is a common site for modification. Introducing various substituted aromatic groups at this position via methods like Suzuki coupling can enhance target engagement and explore interactions with different regions of the kinase active site. mdpi.com
N1-Substitutions: The N1 position of the indazole ring is frequently modified to improve pharmacokinetic properties or introduce additional binding interactions. For instance, attaching meta-substituted benzyl (B1604629) groups can significantly impact potency. acs.org
Scaffold Hopping and Hybridization: Researchers utilize molecular hybridization strategies, combining the indazole core with other pharmacologically active motifs to create novel chemical entities with improved or dual activities. nih.govmdpi.com
Targeting Specific Conformations: Advanced design strategies focus on creating inhibitors that bind to specific kinase conformations, such as the "DFG-out" (inactive) state. nih.gov This can lead to improved selectivity and provide a way to overcome resistance mutations. For example, 3-amino-1H-indazol-6-yl-benzamide derivatives were specifically designed to target this inactive conformation. nih.gov
The synthesis of these complex derivatives often involves multi-step reaction sequences. A common approach begins with a functionalized benzonitrile, which is cyclized with hydrazine (B178648) to form the indazole core. acs.org Subsequent reactions, such as Suzuki couplings, amide bond formations, and sulfonylation, are used to install the desired diversity elements. mdpi.comacs.org
| Position of Modification | Type of Substituent | Impact on Activity | Target Kinase Example |
| C3-Position | Amine/Amide | Essential for hinge-binding and potent inhibition. mdpi.com | Tyrosine Kinases |
| C5-Position | Substituted Aryl Groups | Modulates potency and selectivity by exploring adjacent pockets. mdpi.com | Multiple Kinases |
| C6-Position | Small Groups (e.g., Fluoro) | Generally preferred over larger groups for maintaining potency. acs.org | CCR4 |
| N1-Position | Substituted Benzyl Groups | Can significantly enhance potency and alter pharmacokinetics. acs.org | CCR4 |
Exploration of Multitargeting Approaches
Given the complexity of diseases like cancer, which often involve multiple dysregulated signaling pathways, there is a growing interest in developing multi-targeted agents. biotech-asia.org The indazole scaffold is well-suited for this approach, as it can be decorated with substituents that allow a single molecule to inhibit several key targets simultaneously. rsc.org This strategy can lead to enhanced therapeutic efficacy, overcome redundant signaling pathways, and potentially reduce the likelihood of drug resistance. frontiersin.org
Pazopanib is a prime example of a successful multi-targeted drug featuring an indazole-pyrimidine core. drugbank.commdpi.com It functions as a potent tyrosine kinase inhibitor with activity against several receptors crucial for angiogenesis (the formation of new blood vessels that feed a tumor). drugbank.comnih.gov
| Multi-Targeted Drug | Indazole Core Type | Key Targets Inhibited | Therapeutic Rationale |
| Pazopanib | Indazolylpyrimidine | VEGFR-1, -2, -3; PDGFR-α, -β; c-Kit biotech-asia.orgdrugbank.com | Broad-spectrum anti-angiogenesis by blocking multiple critical receptor tyrosine kinases. drugbank.com |
| Axitinib | Indazole | VEGFR-1, -2, -3 biotech-asia.org | Potent and selective inhibition of key angiogenesis receptors. |
| Diarylurea Derivatives | 3-Substituted Indazole | FLT3, CDK11, HIPK4, DDR1, PDGFRβ, KIT rsc.org | Inhibition of multiple kinases involved in cell proliferation and survival. |
The design of these multi-kinase inhibitors often involves computational modeling and kinome-wide screening to identify compounds that bind to a desired spectrum of kinases. rsc.orgnih.gov The goal is not broad non-selectivity, but rather a carefully tailored profile against a specific set of disease-relevant targets.
Clinical Translation and Drug Development
The therapeutic potential of the indazole scaffold is underscored by the number of derivatives that have successfully navigated the rigorous process of drug development to become approved medicines. researchgate.netrsc.orgbldpharm.com These drugs have made a significant impact on the treatment of various cancers.
Pazopanib (Votrient®): An oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. nih.govnih.gov Its mechanism involves inhibiting key drivers of angiogenesis. drugbank.com
Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for advanced renal cell carcinoma. biotech-asia.orgbldpharm.com
Entrectinib (Rozlytrek®): An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and TRK tyrosine kinases, used to treat certain types of non-small cell lung cancer and solid tumors with specific genetic fusions. nih.govbldpharm.com The 1H-indazole-3-amide structure is critical for its activity. mdpi.com
Niraparib (Zejula®): While it functions as a PARP inhibitor rather than a kinase inhibitor, this approved drug for ovarian and other cancers also contains an indazole core, highlighting the scaffold's versatility. nih.govrsc.org
The journey from a lead compound like this compound to an approved drug involves extensive preclinical testing and multi-phase clinical trials to establish safety and efficacy. The success of these indazole-based drugs validates the continued exploration of this chemical space for new therapeutic agents. nih.gov
| Approved Drug | Indication(s) | Primary Target(s) |
| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma nih.gov | VEGFR, PDGFR, c-Kit drugbank.com |
| Axitinib | Renal Cell Carcinoma bldpharm.com | VEGFR biotech-asia.org |
| Entrectinib | Non-Small Cell Lung Cancer, Solid Tumors bldpharm.com | ALK, ROS1, TRKs nih.gov |
| Niraparib | Ovarian, Fallopian Tube, Peritoneal Cancer nih.gov | PARP1, PARP2 |
Addressing Drug Resistance Mechanisms
A major challenge in targeted cancer therapy is the development of drug resistance. nih.gov Tumors can adapt to the presence of an inhibitor through various mechanisms, leading to disease progression. For indazole-based kinase inhibitors like Pazopanib, several resistance mechanisms have been identified:
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target. For example, resistance to Pazopanib in synovial sarcoma has been linked to the overactivation of IGF1R/InsR or the EGFR/PAK2/ERK5 signaling axis, which bypasses the drug's primary targets. mdpi.comwjgnet.com
Secondary Mutations in the Target Kinase: Mutations can arise in the drug's target protein that prevent the inhibitor from binding effectively. A common site for such mutations is the "gatekeeper" residue in the kinase ATP-binding pocket. researchgate.net For instance, V550M/L mutations in FGFR4 have been shown to confer resistance to indazole-based inhibitors. wjgnet.com
Downstream Pathway Mutations: Mutations in proteins that function downstream of the targeted kinase can also lead to resistance. An NRASQ61R mutation was found to be associated with intrinsic resistance to Pazopanib in certain sarcoma cells. mdpi.com
To counter these resistance mechanisms, researchers are pursuing several strategies:
Rational Combination Therapies: Combining the primary inhibitor with a second drug that blocks the identified bypass pathway. For example, combining Pazopanib with an MEK inhibitor has shown promise in overcoming NRAS-mediated resistance. mdpi.com
Development of Next-Generation Inhibitors: Designing new indazole analogues specifically engineered to inhibit the mutated forms of the target kinase. researchgate.net Researchers have synthesized novel amino-indazole derivatives that show excellent activity against gatekeeper mutations in FGFR4, providing a new strategy to overcome this form of resistance. wjgnet.com
Targeting Different Kinase Conformations: As mentioned previously, inhibitors that bind to the "DFG-out" conformation may be less susceptible to certain resistance mutations at the ATP-binding site. nih.gov
Novel Applications in Material Science
While the primary focus for indazole derivatives has been in medicinal chemistry, their unique electronic properties also make them intriguing candidates for applications in material science. researchgate.net The indazole ring is an aromatic, electron-rich heterocyclic system. Such structures are fundamental building blocks in the field of organic electronics.
Potential applications, though still largely exploratory for this specific scaffold, include:
Organic Electronics: Indazole derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Their ability to be chemically modified allows for the fine-tuning of electronic properties like the HOMO/LUMO energy levels.
Sensors: The nitrogen atoms in the indazole ring can act as coordination sites for metal ions, suggesting potential use in the development of chemical sensors.
Coordination Chemistry: Indazoles can serve as ligands to create complex coordination compounds with interesting magnetic or catalytic properties.
This area of research is less developed compared to the pharmaceutical applications but represents a promising future direction for the versatile indazole scaffold. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Amino-3-methoxy-1H-indazole, and how can reaction conditions be optimized?
- Methodology : A common approach involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization and nitro group reduction. For example:
Convert a nitro-substituted benzoic acid derivative to an acid chloride.
Perform Friedel-Crafts acylation with a methoxy-substituted aromatic compound.
Treat the ketone intermediate with hydrazine hydrate in DMF to form the indazole core.
Reduce the nitro group to an amine using hydrazine hydrate and Raney nickel .
- Optimization : Adjust solvents (e.g., DMF vs. iPrOH), temperature (80–120°C), and catalyst loading (Raney nickel) to improve yields. Monitor intermediates via TLC or HPLC.
Q. What purification techniques are effective for isolating this compound?
- Methods :
- Recrystallization : Use ethanol/water mixtures to remove unreacted hydrazine or byproducts.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) for polar impurities.
- Acid-Base Extraction : Leverage the compound’s basicity (amine group) by dissolving in dilute HCl, filtering, and neutralizing with NaOH .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Tools :
- NMR : Compare and spectra with computed values (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm).
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 190.1).
- FT-IR : Identify N-H stretches (~3400 cm) and C-N vibrations (~1250 cm) .
Advanced Research Questions
Q. How can computational methods predict the electronic and reactive properties of this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMF or water) to optimize solubility.
- Correlation Energy Models : Use functionals like B3LYP/6-31G(d) to model electron density and kinetic energy .
- Application : Predict regioselectivity in electrophilic substitution reactions (e.g., methoxy group directing).
Q. How should researchers address contradictory bioactivity data in pharmacological studies?
- Case Example : If α-glucosidase inhibition assays show variability:
Replicate Conditions : Standardize enzyme concentration (e.g., 0.1 U/mL), substrate (p-nitrophenyl glucopyranoside), and incubation time (30 min).
Control for Redox Interference : Use DPPH radical scavenging assays to rule out antioxidant-mediated false positives.
Statistical Analysis : Apply ANOVA to compare IC values across batches .
- Table 1 : Example Bioactivity Data Comparison
| Batch | α-Glucosidase IC (µM) | DPPH Scavenging (%) |
|---|---|---|
| A | 12.3 ± 1.2 | 15.4 |
| B | 18.7 ± 2.1 | 8.9 |
Q. What mechanistic insights guide the design of this compound derivatives for targeted applications?
- Strategies :
- Structure-Activity Relationships (SAR) : Introduce substituents (e.g., halogens at position 5) to enhance binding to kinase pockets.
- Metabolic Stability : Replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation.
- Crystallography : Co-crystallize derivatives with target proteins (e.g., PKA) to identify key hydrogen bonds .
Handling Contradictions in Experimental Data
Q. How can researchers resolve discrepancies in synthetic yields across different protocols?
- Troubleshooting :
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-reduced amines or dimerization).
- Kinetic Studies : Vary reaction time (2–24 hrs) to identify optimal duration for nitro reduction.
- Catalyst Screening : Test alternatives to Raney nickel (e.g., Pd/C or Fe/NHCl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
